4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine
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Description
4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a chemical compound with the CAS Number: 2095409-92-8 . Its molecular weight is 152.2 and its IUPAC name is 5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) .Scientific Research Applications
Synthesis and Chemical Transformations
A broad approach towards the synthesis of various heterocyclic compounds including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has been developed, highlighting the regioselective strategy and cyclisation techniques to obtain fused heterocyclic compounds. The synthesis process involves the treatment of intermediates with amines, leading to oxirane ring-opening and direct cyclisation to yield target compounds, confirmed by spectroscopy and HRMS investigation (Karolina Dzedulionytė et al., 2022). Furthermore, the synthesis of novel pyrazolo[1,5-a]pyrimidines and derivatives with pharmaceutical interest has been explored, demonstrating the compound's versatility in synthesizing polyfunctionally substituted derivatives (A. El‐Mekabaty et al., 2017).
Novel Synthetic Approaches and Chemical Properties
Innovative methods for constructing benzo[f]pyrazolo[1,5-a][1,3]diazepine scaffolds through Rh(iii)-catalyzed C-H activation and intramolecular condensation have been developed, showcasing the compound's potential in sequential bond formation under mild conditions (Yi Ning et al., 2020). Another study highlights the synthesis of tetracyclic structures utilizing α-amino acids and palladium-catalyzed amination, emphasizing the compound's role in generating complex heterocyclic frameworks (L. Basolo et al., 2010).
Pharmaceutical Potential and Binding Studies
Research has identified the compound's utility in synthesizing derivatives with affinities for central benzodiazepine receptors, suggesting its significance in designing compounds with potential pharmacological activities. The structure-affinity relationship provides insights into developing new therapeutic agents (F. Bruni et al., 1993).
Structural Functionalization and Design of Derivatives
Significant emphasis has been placed on the structural functionalization of pyrazolo[1,4]diazepines, demonstrating their importance in the synthesis of biologically active compounds. The detailed examination of reaction conditions and the synthetic potential for direct functionalization to achieve diverse biological derivatives underscores the compound's versatility in drug design (S. Kemskii et al., 2017).
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGJTWGILNPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine |
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